4-Methoxy-3-(propionylamino)benzoic acid

Descripción general

Descripción

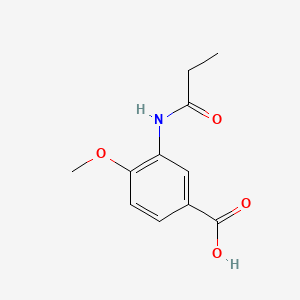

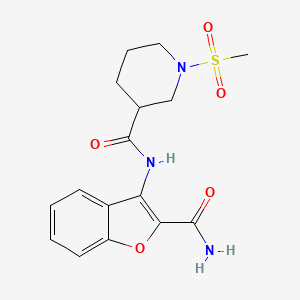

4-Methoxy-3-(propionylamino)benzoic acid (MPBA) is a synthetic compound that is widely used in the field of pharmaceuticals. It has a molecular formula of C11H13NO4 and a molecular weight of 223.228 .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-(propionylamino)benzoic acid consists of a benzoic acid core with a methoxy group at the 4-position and a propionylamino group at the 3-position .Aplicaciones Científicas De Investigación

Luminescent Properties in Coordination Compounds

The synthesis and study of lanthanide coordination compounds using derivatives of benzoic acid, such as 4-benzyloxy benzoic acid and its methoxy-substituted versions, have highlighted the influence of electron-releasing groups on photophysical properties. The incorporation of an electron-releasing substituent, similar to the methoxy group in 4-Methoxy-3-(propionylamino)benzoic acid, can enhance the electron density of the ligand, thereby improving the photoluminescence of lanthanide complexes. This finding suggests potential applications in materials science, particularly in the development of luminescent materials (Sivakumar et al., 2010).

Synthesis of Substituted Benzoic Acids

The potassium salt of methoxy benzoic acids, related to 4-Methoxy-3-(propionylamino)benzoic acid, undergoes selective deprotonation at the para position to the carboxylate group. This reaction, when treated with certain reagents, extends to the synthesis of derivatives like 3,5-dimethoxy-4-methyl benzoic acid. Such synthetic pathways underscore the versatility of methoxy benzoic acids in organic synthesis, potentially leading to various pharmaceutical and chemical applications (Sinha et al., 2000).

Structural and Reactivity Studies

Studies on alkoxy-substituted benzoic acids, including methoxy variants, provide insights into their crystalline structures and the molecular features governing their architectures. These findings are crucial for understanding the solid-state properties of such compounds, which can inform their applications in crystal engineering and the design of functional materials (Raffo et al., 2014).

Non-linear Optical Properties

The doping of polyaniline with benzoic acid and its derivatives, including methoxy-substituted benzoic acids, has been explored to study the materials' properties using various spectroscopic and analytical techniques. This research could lead to applications in the field of advanced polymers with specific electrical and optical properties, relevant for electronic and photonic devices (Amarnath & Palaniappan, 2005).

Environmental and Biological Applications

The degradation of herbicides and other synthetic compounds by microbial strains such as Amycolatopsis sp. highlights the potential of benzoic acid derivatives in bioremediation processes. Understanding the metabolic pathways involved in the degradation of compounds like 4-Methoxy-3-(propionylamino)benzoic acid can inform environmental cleanup strategies and the development of sustainable agricultural practices (Cai et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

4-methoxy-3-(propanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-10(13)12-8-6-7(11(14)15)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEOKAIOWHPYOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)benzoate](/img/structure/B2798958.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B2798959.png)

![2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2798967.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2798968.png)

![N-[4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2798969.png)

![3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile](/img/structure/B2798972.png)

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2798974.png)

![cis-Bromo-ester [cis-2-(2,4-Dichlorophenyl)-2-bromomethyl-4-(benzoyloxy)-methyl-1,3-dioxalane]](/img/structure/B2798975.png)